molecular formula C8H6BrClO B1310959 4-Bromo-3-methylbenzoyl chloride CAS No. 21900-25-4

4-Bromo-3-methylbenzoyl chloride

Cat. No.: B1310959
CAS No.: 21900-25-4
M. Wt: 233.49 g/mol
InChI Key: PVXGJCNXMPLCJU-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-methylbenzoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Medicinal Chemistry: Used in the development of novel drug candidates by introducing the 4-bromo-3-methylbenzoyl moiety into bioactive molecules.

    Material Science: Employed in the synthesis of functional materials such as liquid crystals and polymers.

    Biological Studies: Used as a reagent in the modification of biomolecules for studying their structure and function.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with single exposure .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylbenzoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds through acylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming stable amide and ester linkages. These interactions are crucial in the synthesis of complex organic molecules and the modification of biomolecules for research purposes .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. Additionally, this compound can impact cell function by interacting with cellular membranes and proteins, potentially affecting membrane integrity and protein function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This acylation reaction can inhibit or activate enzymes by modifying their active sites. For example, the acylation of serine residues in serine proteases can lead to enzyme inhibition. Similarly, the modification of lysine residues in histones can affect gene expression by altering chromatin structure. These molecular interactions highlight the versatility of this compound in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 4-Bromo-3-methylbenzoic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of 4-Bromo-3-methylbenzoic acid. This metabolic pathway involves the action of esterases and other hydrolytic enzymes. Additionally, this compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, thereby altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications can influence the compound’s activity and function by altering its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzoyl chloride can be synthesized through the chlorination of 4-bromo-3-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-bromo-3-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases indicates the progress of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires the presence of a base such as pyridine to form esters.

    Thiols: Reacts in the presence of a base to form thioesters.

    Lewis Acids: Used in Friedel-Crafts acylation reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it valuable in various synthetic applications. Its bromine and methyl substituents also provide distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

4-bromo-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXGJCNXMPLCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427386
Record name 4-bromo-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-25-4
Record name 4-Bromo-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 g 4-bromo-3-methyl-benzoic acid in 20 g thionylchloride was refluxed 1 h. The reaction was evaporated to give 1.1 g desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-bromo-3-methylbenzoic acid (8.6 g, 40.0 mmol) in CH2Cl2 was added DMF (0.4 mL), followed by oxalyl chloride (3.7 mL, 42 mmol) slowly over 10 minutes by syringe. The reaction was stirred for 1 hour at room temperature, and then concentrated to give the title compound.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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